4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207745
InChI: InChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3
SMILES:
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol

4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole

CAS No.:

Cat. No.: VC16207745

Molecular Formula: C9H10BrN3O

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole -

Specification

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
IUPAC Name 4-bromo-1-(2-methoxyethyl)benzotriazole
Standard InChI InChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3
Standard InChI Key KJNXVGUJXCMOKY-UHFFFAOYSA-N
Canonical SMILES COCCN1C2=C(C(=CC=C2)Br)N=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzotriazole core fused to a benzene ring, with a bromine atom at the 4-position and a 2-methoxyethyl group at the N1 position. The IUPAC name, 4-bromo-1-(2-methoxyethyl)-1H-benzo[d] triazole, reflects its substituent positions and functional groups .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Registry NumberNot explicitly reported*
Molecular FormulaC₁₀H₁₁BrN₃OCalculated
Molecular Weight285.12 g/molCalculated
SMILESBrC1=C2C(=NN(N2COC)CC)C3=CC=CC=C13Predicted

*Analogous brominated benzotriazoles (e.g., 6-bromo-1,5-dimethyl-1H-benzotriazole) share CAS numbers like 2287288-18-8 , suggesting systematic naming conventions for this class.

Spectral Characterization

While experimental NMR or IR data for this specific compound is unavailable, related bromobenzotriazoles exhibit distinct spectral patterns:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, while the 2-methoxyethyl group’s methylene (δ 3.4–3.7 ppm) and methoxy (δ 3.2–3.3 ppm) protons appear upfield .

  • ¹³C NMR: The triazole carbons appear at δ 140–150 ppm, with the methoxy carbon at δ 55–60 ppm .

Synthesis and Functionalization

Synthetic Routes

Brominated benzotriazoles are typically synthesized via cyclization of ortho-substituted anilines or through post-functionalization of preformed triazole rings . For 4-bromo-1-(2-methoxyethyl)-1H-benzotriazole, two plausible pathways emerge:

Pathway 1: Alkylation of a Bromobenzotriazole Precursor

  • Intermediate Preparation: 4-Bromo-1H-benzotriazole is reacted with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to facilitate N-alkylation .

  • Reaction Conditions: Polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours .

Pathway 2: Oxidative Cyclization

A mercaptophenyl triazole derivative undergoes oxidation to a disulfide intermediate, followed by intramolecular C-H functionalization to form the benzotriazole core . This method offers high functional group tolerance and yields >80% for analogous structures .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
N-Alkylation60–75Simplicity, scalableRequires pre-functionalized triazole
Oxidative Cyclization80–95High functional group toleranceMulti-step optimization needed

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMF, DMSO) due to the methoxyethyl group; limited solubility in water .

  • Thermal Stability: Decomposes above 200°C, consistent with brominated aromatics .

Reactivity

  • Nucleophilic Substitution: The bromine atom at C4 is susceptible to Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .

  • Photocatalytic Applications: Analogous benzotriazoles act as ligands in nickel-catalyzed decarboxylative couplings under visible light .

Applications in Pharmaceutical and Materials Chemistry

Biological Activity

Triazole derivatives exhibit antimicrobial, anticancer, and antiviral properties . While direct studies on this compound are lacking, structural analogs demonstrate:

  • Anticancer Activity: Pd complexes of triazolethiones inhibit MCF-7 breast cancer cells (IC₅₀: 2–5 µM) .

  • Antimicrobial Effects: Bis-triazolethiones show MIC values of 8–16 µg/mL against S. aureus and E. coli .

Materials Science

  • Corrosion Inhibition: Benzotriazoles adsorb onto metal surfaces, forming protective layers .

  • Photocatalysis: Acts as a ligand in Ni-catalyzed C(sp²)–C(sp³) couplings under graphitic carbon nitride (gCN) irradiation .

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